

# A Comparative Guide to Intermittent vs. Continuous Dosing of Relacorilant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Relacorilant*

Cat. No.: *B610435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intermittent versus continuous dosing strategies for **Relacorilant**, a selective glucocorticoid receptor (GR) modulator. The information presented is based on available preclinical and clinical trial data, with a focus on its combination with taxane-based chemotherapy.

## Introduction to Relacorilant

**Relacorilant** is an investigational, non-steroidal, selective glucocorticoid receptor modulator.<sup>[1]</sup> It competitively antagonizes the binding of cortisol to the GR, thereby inhibiting its downstream effects.<sup>[1]</sup> In oncology, particularly in the context of chemotherapy, elevated cortisol levels can activate the GR and promote cell survival pathways, leading to chemotherapy resistance.<sup>[2][3]</sup> By blocking this pathway, **Relacorilant** aims to restore or enhance the efficacy of cytotoxic agents like paclitaxel.<sup>[1][3]</sup>

## Glucocorticoid Receptor Signaling Pathway

The diagram below illustrates the mechanism by which glucocorticoids can induce chemotherapy resistance and how **Relacorilant** intervenes.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Relacorilant** in overcoming chemotherapy resistance.

# Preclinical Evaluation

## In Vitro Studies

Objective: To assess the ability of **Relacorilant** to reverse the anti-apoptotic effects of glucocorticoids on cancer cells treated with paclitaxel.[3]

Experimental Protocol:

- Cell Line: OVCAR5 human ovarian cancer cells were utilized.[3]
- Treatment: Cells were treated with paclitaxel in the presence of glucocorticoids, with and without **Relacorilant**.[3]
- Endpoint: The primary endpoint was the assessment of apoptosis.[4]

Results: **Relacorilant** effectively reversed the deleterious effects of glucocorticoids on paclitaxel-induced apoptosis in OVCAR5 cells ( $P < 0.001$ ).[3]

## In Vivo Studies

Objective: To evaluate the in vivo efficacy of combining **Relacorilant** with paclitaxel in a xenograft model.[3]

Experimental Protocol:

- Model: MIA PaCa-2 human pancreatic cancer cell line xenografts in mice.[3]
- Treatment Groups:
  - Vehicle control
  - Paclitaxel alone
  - **Relacorilant** alone
  - **Relacorilant** in combination with paclitaxel[2]
- Endpoints: Tumor growth and time to progression.[2][3]

Results: The combination of **Relacorilant** and paclitaxel resulted in a significant reduction in tumor growth and a longer time to progression compared to either agent alone ( $P < 0.0001$ ).[\[2\]](#)  
[\[3\]](#)

## Clinical Trials: Intermittent vs. Continuous Dosing

The primary clinical investigation comparing intermittent and continuous dosing of **Relacorilant** in combination with nab-paclitaxel was the Phase II, three-arm, randomized, controlled, open-label study (NCT03776812) in patients with recurrent, platinum-resistant ovarian cancer.[\[5\]](#)[\[6\]](#) A preceding Phase I/II study (NCT02762981) also explored both dosing schedules in various solid tumors.[\[7\]](#)

## Experimental Workflow of the Phase II Trial (NCT03776812)



[Click to download full resolution via product page](#)

Caption: Workflow of the NCT03776812 clinical trial.

## Efficacy Data

The following table summarizes the key efficacy endpoints from the Phase II trial in patients with recurrent, platinum-resistant ovarian cancer.[\[5\]](#)

| Efficacy Endpoint                      | Intermittent<br>Relacorilant + Nab-<br>Paclitaxel | Continuous<br>Relacorilant + Nab-<br>Paclitaxel | Nab-Paclitaxel<br>Monotherapy |
|----------------------------------------|---------------------------------------------------|-------------------------------------------------|-------------------------------|
| Median Progression-Free Survival (PFS) | 5.6 months                                        | 5.3 months                                      | 3.8 months                    |
| PFS Hazard Ratio (HR) vs. Monotherapy  | 0.66 (P = 0.038)                                  | 0.83                                            | -                             |
| Median Overall Survival (OS)           | 13.9 months                                       | 11.3 months                                     | 12.2 months                   |
| OS Hazard Ratio (HR) vs. Monotherapy   | 0.67 (P = 0.066)                                  | 0.85                                            | -                             |
| Median Duration of Response (DOR)      | 7.4 months                                        | 5.6 months                                      | 3.7 months                    |
| DOR Hazard Ratio (HR) vs. Monotherapy  | 0.36 (P = 0.006)                                  | 0.64                                            | -                             |
| Objective Response Rate (ORR)          | 35.7%                                             | 35.2%                                           | 35.8%                         |

Data from the NCT03776812 study as reported in the Journal of Clinical Oncology.[\[5\]](#)

#### Key Findings:

- The intermittent dosing regimen of **Relacorilant** with nab-paclitaxel showed a statistically significant improvement in Progression-Free Survival (PFS) and Duration of Response (DOR) compared to nab-paclitaxel monotherapy.[\[5\]](#)
- While not statistically significant, there was a trend towards improved Overall Survival (OS) with the intermittent dosing schedule.[\[8\]\[9\]](#)
- The continuous dosing regimen showed a numerical improvement in median PFS but did not demonstrate a significant benefit over monotherapy.[\[5\]](#)
- Objective response rates were similar across all three arms.[\[9\]](#)

## Safety and Tolerability

The addition of **Relacorilant** to nab-paclitaxel was generally well-tolerated. The intermittent dosing schedule appeared to have a more favorable safety profile compared to the continuous schedule.[5]

| Grade $\geq 3$ Adverse Event | Intermittent<br>Relacorilant + Nab-<br>Paclitaxel | Continuous<br>Relacorilant + Nab-<br>Paclitaxel | Nab-Paclitaxel<br>Monotherapy |
|------------------------------|---------------------------------------------------|-------------------------------------------------|-------------------------------|
| Neutropenia                  | 6.7%                                              | 26.3%                                           | 15.0%                         |
| Anemia                       | 13.3%                                             | 19.3%                                           | 11.7%                         |
| Peripheral Neuropathy        | 0%                                                | 15.8%                                           | 5.0%                          |
| Fatigue/Asthenia             | 11.7%                                             | 8.8%                                            | 1.7%                          |

Data from the NCT03776812 study.[5][8]

Key Observations:

- Grade  $\geq 3$  neutropenia and peripheral neuropathy were notably lower in the intermittent **Relacorilant** arm compared to the continuous arm and, for neuropathy, also lower than the monotherapy arm.[8]
- Grade  $\geq 3$  fatigue was numerically higher in both **Relacorilant** arms compared to monotherapy.[5]

## Pharmacokinetics and Pharmacodynamics

Experimental Protocols:

- Pharmacokinetics (PK): Plasma concentrations of **Relacorilant** and nab-paclitaxel were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays.[2] Primary PK parameters were estimated by noncompartmental analysis.[2]

- Pharmacodynamics (PD): The biological activity of **Relacorilant** was assessed by measuring changes in the expression of GR-regulated genes in peripheral blood mononuclear cells.[2] [10]

#### Key Findings:

- Coadministration of **Relacorilant** increased the exposure of nab-paclitaxel.[2]
- Clinical benefit with the combination therapy was associated with changes in the transcript levels of GR-controlled genes, providing evidence of the drug's mechanism of action.[10][11]

## Conclusion

Based on the available data, intermittent dosing of **Relacorilant** in combination with nab-paclitaxel appears to offer a more favorable efficacy and safety profile compared to continuous dosing in patients with recurrent, platinum-resistant ovarian cancer.[5] The intermittent schedule demonstrated significant improvements in PFS and DOR, with a trend towards better OS, and was associated with a lower incidence of key grade  $\geq 3$  adverse events.[5][8] These findings have led to the selection of the intermittent dosing regimen for further investigation in ongoing Phase III clinical trials.[6]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org \[ascopubs.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/)
- 2. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro and In Vivo Evaluation of the Effect of Relacorilant on the Activity of Cytochrome P450 Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [corcept.com \[corcept.com\]](https://www.corcept.com/)

- 5. ascopubs.org [ascopubs.org]
- 6. Relacorilant plus nab-paclitaxel for recurrent, platinum-resistant ovarian cancer: a cost-effectiveness study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Intermittent vs. Continuous Dosing of Relacorilant]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610435#comparing-intermittent-versus-continuous-dosing-of-relacorilant>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

